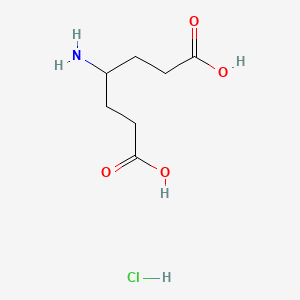

4-Aminoheptanedioic acid hydrochloride

Description

4-Aminoheptanedioic acid hydrochloride is an organic compound that belongs to the class of unnatural amino acids. Unlike the proteinogenic alpha-amino acids, the amino group in this molecule is attached to the gamma-carbon relative to one of the carboxyl groups. This structural feature is central to its chemical behavior and potential applications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in laboratory settings.

Below is a table summarizing the key chemical properties of 4-Aminoheptanedioic acid.

| Property | Value |

| IUPAC Name | 4-aminoheptanedioic acid |

| Molecular Formula | C7H13NO4 |

| Molecular Weight | 175.18 g/mol |

| Synonyms | 4-Aminopimelic acid |

Note: Data corresponds to the free amino acid.

In the realm of amino acid chemistry, 4-aminoheptanedioic acid is classified as an unnatural gamma-amino acid. This distinction is crucial as the positioning of the amino group influences the molecule's conformational flexibility and its ability to participate in peptide bond formation and other biochemical reactions.

Natural amino acids are fundamental building blocks of proteins and play critical roles in a myriad of biological processes. Unnatural amino acids, such as 4-aminoheptanedioic acid, are not found in the genetic code of organisms but are of significant interest to chemists and biochemists for several reasons:

Peptide Modification: The incorporation of unnatural amino acids into peptide chains can alter their structure, stability, and biological activity. These modifications can lead to the development of peptides with enhanced therapeutic properties.

Foldamer Research: Gamma-amino acids are key building blocks in the design of foldamers, which are artificial oligomers that mimic the secondary structures of proteins, such as helices and sheets. The specific geometry of 4-aminoheptanedioic acid can influence the folding patterns of these synthetic structures.

Drug Discovery: The unique scaffolds provided by unnatural amino acids are valuable in the synthesis of novel pharmaceutical compounds.

Historically, research on amino acids has predominantly focused on the 20 proteinogenic alpha-amino acids. However, with advancements in synthetic organic chemistry, there has been a growing interest in unnatural amino acids. Early research involving gamma-amino acids was largely driven by the discovery and study of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the mammalian central nervous system.

Contemporary research has expanded to explore a wide array of gamma-amino acid analogs for their potential therapeutic applications. While specific research on this compound is not extensively documented in publicly available literature, the broader research trajectories for similar compounds include:

Neuroscience: Investigation of gamma-amino acid derivatives as potential modulators of GABA receptors and transporters, with implications for treating neurological disorders such as epilepsy and anxiety.

Medicinal Chemistry: The synthesis and evaluation of conformationally constrained gamma-amino acids as components of bioactive molecules. The rigidity of these structures can lead to higher receptor selectivity and improved pharmacological profiles.

Materials Science: The use of amino dicarboxylic acids as monomers or cross-linking agents in the synthesis of biodegradable polymers and other novel materials.

Amino dicarboxylic acids are characterized by the presence of one amino group and two carboxylic acid groups. This class of compounds includes important biological molecules such as aspartic acid and glutamic acid (alpha-amino acids), as well as their isomers and synthetic derivatives.

The position of the amino group along the carbon chain of the dicarboxylic acid significantly impacts the molecule's properties and function. The table below provides a comparison of different positional isomers of aminoheptanedioic acid.

| Isomer Position | Common Name | Significance |

| 2- (alpha) | 2-Aminoheptanedioic acid (α-aminopimelic acid) | A non-proteinogenic alpha-amino acid used as a building block in peptide synthesis and for studying protein structure and function. chemimpex.com |

| 3- (beta) | 3-Aminoheptanedioic acid (β-aminopimelic acid) | A beta-amino acid, which can induce different secondary structures in peptides compared to alpha-amino acids. |

| 4- (gamma) | 4-Aminoheptanedioic acid (γ-aminopimelic acid) | A gamma-amino acid with potential applications in foldamer design and as a GABA analog. |

The study of amino dicarboxylic acids is integral to understanding enzyme mechanisms, designing enzyme inhibitors, and developing new therapeutic agents. Derivatives of pimelic acid, the parent dicarboxylic acid of 4-aminoheptanedioic acid, are known to be involved in the biosynthesis of lysine (B10760008). This biochemical connection underscores the importance of studying various isomers and derivatives of aminoheptanedioic acid to gain deeper insights into metabolic pathways and to identify potential targets for drug development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminoheptanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c8-5(1-3-6(9)10)2-4-7(11)12;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQBFRWDIHLWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Aminoheptanedioic Acid

Established Synthetic Routes to 4-Aminoheptanedioic Acid and its Hydrochloride Salt

The preparation of 4-aminoheptanedioic acid can be approached through various synthetic strategies, primarily focusing on the introduction of the amino group onto a dicarboxylic acid backbone.

Precursor-Based Synthetic Strategies (e.g., from 4-oxoheptanedioic acid)

A common and direct route to 4-aminoheptanedioic acid involves the reductive amination of 4-oxoheptanedioic acid. This reaction is a cornerstone of amine synthesis and proceeds via the formation of an intermediate imine from the ketone and an amine source, which is then reduced to the corresponding amine.

The process typically involves the reaction of 4-oxoheptanedioic acid with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, to form the imine in situ. Subsequent reduction of the imine can be achieved using various reducing agents. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, also presents a viable and often cleaner alternative. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free amino acid with hydrochloric acid.

Table 1: Reagents for Reductive Amination of 4-Oxoheptanedioic Acid

| Amine Source | Reducing Agent | Catalyst (for hydrogenation) |

| Ammonium Acetate | Sodium Borohydride | Raney Nickel |

| Aqueous Ammonia | Sodium Cyanoborohydride | Palladium on Carbon (Pd/C) |

| Ammonium Formate | Formic Acid (Leuckart reaction) | Platinum Oxide (PtO₂) |

Approaches for Stereoselective Synthesis of Related Amino Acids

While the direct synthesis from 4-oxoheptanedioic acid typically yields a racemic mixture of 4-aminoheptanedioic acid, the development of stereoselective methods is crucial for applications where specific stereoisomers are required, particularly in pharmaceuticals. Methodologies developed for the stereoselective synthesis of other non-proteinogenic amino acids can be adapted for 4-aminoheptanedioic acid.

One such approach is the use of chiral auxiliaries. In this method, the precursor molecule is attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction, such as alkylation or amination. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched amino acid.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, enantioselective reductive amination can be achieved using chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral ligands. Biocatalysis, employing enzymes like transaminases, also offers a highly selective and environmentally friendly route to chiral amines. researchgate.net These enzymes can catalyze the transfer of an amino group to a keto acid with high enantioselectivity.

Derivatization and Functionalization of 4-Aminoheptanedioic Acid

The presence of both an amino group and two carboxylic acid groups makes 4-aminoheptanedioic acid a versatile scaffold for further chemical modification.

Synthesis of Functionalized Derivatives (e.g., amides, esters)

The carboxylic acid moieties of 4-aminoheptanedioic acid can be readily converted into a variety of derivatives, such as amides and esters.

Amide Synthesis: Amide bond formation is a fundamental reaction in organic and medicinal chemistry. The carboxylic acid groups can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate reaction with a primary or secondary amine. organic-chemistry.org This allows for the synthesis of a wide range of N-substituted amides.

Ester Synthesis: Esterification can be achieved through several methods. Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with alkyl halides under basic conditions or using coupling reagents similar to those in amide synthesis can provide the corresponding esters.

Incorporation into Complex Molecular Architectures (e.g., peptides, peptidomimetics, drug conjugates)

The unique structure of 4-aminoheptanedioic acid makes it an attractive building block for more complex molecules.

Peptides and Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide chains to create novel peptidomimetics. nih.gov The extended carbon chain between the amino and one of the carboxyl groups can introduce conformational constraints or act as a spacer, potentially influencing the biological activity and stability of the resulting peptide. Standard solid-phase or solution-phase peptide synthesis methodologies can be employed for its incorporation. nih.govbachem.com

Drug Conjugates: The bifunctional nature of 4-aminoheptanedioic acid allows it to serve as a linker in drug delivery systems. For instance, one carboxyl group could be attached to a targeting moiety, such as an antibody, while the other carboxyl group or the amino group could be conjugated to a therapeutic agent. This creates a stable conjugate that can selectively deliver the drug to its target site.

Green Chemistry Principles in 4-Aminoheptanedioic Acid Synthesis

Applying the principles of green chemistry to the synthesis of 4-aminoheptanedioic acid aims to reduce the environmental impact of the chemical processes involved.

Key areas of focus include the use of greener solvents, the development of catalytic reactions, and the utilization of renewable feedstocks. In peptide synthesis, for example, traditional solvents like dimethylformamide (DMF) are being replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate. acs.orgnih.gov

Biocatalytic methods, as mentioned for stereoselective synthesis, are inherently green. researchgate.netnih.gov Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, reducing energy consumption and the need for hazardous reagents and solvents. The development of enzymatic routes for the synthesis of 4-aminoheptanedioic acid and its precursors would represent a significant step towards a more sustainable manufacturing process. Furthermore, exploring the synthesis of the precursor, 4-oxoheptanedioic acid, from renewable bio-based sources is an active area of research that aligns with the principles of green chemistry.

Table 2: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in 4-Aminoheptanedioic Acid Synthesis |

| Use of Greener Solvents | Replacing DMF with solvents like 2-MeTHF or ethyl acetate in derivatization and peptide synthesis steps. acs.orgnih.gov |

| Catalysis | Employing catalytic reductive amination instead of stoichiometric reducing agents. Utilizing biocatalysts (e.g., transaminases) for stereoselective synthesis. researchgate.net |

| Renewable Feedstocks | Investigating bio-based routes to the precursor 4-oxoheptanedioic acid. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Advanced Analytical and Spectroscopic Characterization of 4 Aminoheptanedioic Acid Hydrochloride

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-Aminoheptanedioic acid hydrochloride from other sample components prior to detection and analysis. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, namely its high polarity and low volatility.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of amino acids. who.int Due to the polar nature of this compound, it exhibits weak retention on traditional reversed-phase columns. To overcome this, pre-column derivatization is a common strategy. sigmaaldrich.com Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or o-phthalaldehyde (B127526) (OPA) react with the primary amine group to form a more hydrophobic, fluorescent, or UV-active derivative, enhancing both chromatographic retention and detection sensitivity. usp.orgnih.gov

UPLC systems, utilizing smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. This makes UPLC-based methods particularly suitable for high-throughput applications like metabolomic screening. nih.govnih.gov Both HPLC and UPLC methods can be coupled with various detectors, with mass spectrometry being the most powerful for definitive identification.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) or HILIC | Separation based on polarity. RP is used for derivatized, more hydrophobic forms; HILIC is suitable for underivatized polar forms. sielc.comhelixchrom.com |

| Column | C18 (for RP), Amide/Silica (for HILIC) | Stationary phase that interacts with the analyte. |

| Mobile Phase | Gradient of Acetonitrile and Water with acid (e.g., 0.1% Formic Acid) | Elutes the compound from the column; gradient elution is necessary for complex samples. mdpi.com |

| Derivatization Agent (Pre-column) | AQC, PITC, OPA | Increases hydrophobicity for better retention and adds a chromophore/fluorophore for enhanced detection. usp.orgnih.gov |

| Detection | UV, Fluorescence, Mass Spectrometry (MS) | Detects the compound as it elutes. MS provides mass information for identification. mdpi.com |

Gas Chromatography (GC) is another powerful separation technique, but the inherent polarity and non-volatility of amino acids like this compound prevent their direct analysis. thermofisher.com Therefore, derivatization is a mandatory step to convert the polar amine and carboxylic acid functional groups into volatile, thermally stable moieties. mdpi.com Silylation is a common approach, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.

When coupled with Mass Spectrometry (GC-MS), this technique provides excellent chromatographic separation and definitive structural information based on characteristic electron ionization (EI) fragmentation patterns. researchgate.netnih.gov The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for 4-Aminoheptanedioic acid, identifying key fragment ions that can be used for its specific detection. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | MTBSTFA, MSTFA (Silylation) | Increases volatility and thermal stability for GC analysis. thermofisher.com |

| Column | 5% Phenyl Methylpolysiloxane (e.g., SLB-5ms, TRACE TR-5) | A common non-polar stationary phase for separating a wide range of derivatized compounds. thermofisher.com |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |

| Ionization Mode (MS) | Electron Ionization (EI) | High-energy ionization that produces reproducible and characteristic fragment ions. nih.gov |

| Key Fragment Ions (m/z) for 4-Aminoheptanedioic acid | 101, 55, 73 | Used for identification and quantification in selected ion monitoring (SIM) mode. nih.gov |

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing data on its molecular weight and structure. When coupled with a chromatographic separation technique, it offers unparalleled sensitivity and specificity.

Electrospray Ionization (ESI) is the preferred method for interfacing liquid chromatography with mass spectrometry for amino acid analysis. wiley-vch.de As a "soft" ionization technique, ESI is capable of generating intact molecular ions from thermally fragile and polar molecules without causing significant fragmentation. youtube.com For this compound, analysis in positive ion mode typically produces a protonated molecule, [M+H]⁺, where M is the neutral free amino acid. The use of an acidic mobile phase, common in reversed-phase chromatography, facilitates this protonation process and enhances the signal. nih.gov ESI is compatible with a wide range of solvents and flow rates, making it highly versatile for analyzing complex biological fluids. youtube.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation and highly selective quantification. nih.gov In an MS/MS experiment, the protonated molecular ion of 4-Aminoheptanedioic acid ([M+H]⁺, nominal m/z 176) is selected and subjected to collision-induced dissociation (CID). This process generates a series of characteristic fragment ions. For protonated amino acids, common fragmentation pathways involve the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govscispace.com This capability is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas) and confirming the identity of the compound with high confidence. nih.govmdpi.com

| Ion | Predicted m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 176.0866 | Protonated parent molecule of 4-Aminoheptanedioic acid. |

| [M+H - H₂O]⁺ | 158.0760 | Loss of water from a carboxylic acid group. nih.gov |

| [M+H - NH₃]⁺ | 159.0706 | Loss of ammonia from the amino group. nih.gov |

| [M+H - H₂O - CO]⁺ | 130.0811 | Sequential loss of water and carbon monoxide, a characteristic fragmentation for α-amino acids. nih.govnih.gov |

| [M+H - HCOOH]⁺ | 130.0811 | Loss of a formic acid molecule. |

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. researchgate.net UPLC-MS/MS is a cornerstone technology in this field due to its high throughput, sensitivity, and selectivity. nih.govfrontiersin.org In a typical metabolomics workflow, compounds like this compound would be identified within a complex biological matrix (e.g., plasma, urine) by comparing their precise mass and retention time to that of an authentic chemical standard. nih.gov Targeted metabolomic approaches can be developed to specifically screen for a panel of amino acids, including non-proteinogenic ones. mdpi.com The combination of chromatographic separation and MS/MS fragmentation data provides a high degree of confidence in the identification and quantification of the compound, even at low concentrations. nih.gov This approach is essential for studying metabolic pathways and identifying potential biomarkers of disease. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular connectivity and conformation.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like D₂O would display distinct signals corresponding to the chemically non-equivalent protons. The protonation of the amino group to an ammonium (B1175870) ion (-NH₃⁺) and the presence of two carboxylic acid groups significantly influence the chemical shifts, primarily through inductive effects. Protons closer to these electron-withdrawing groups are expected to be deshielded and appear at a higher chemical shift (downfield).

The methine proton at the C4 position (H4) would be the most downfield signal among the aliphatic protons due to its proximity to the -NH₃⁺ group. The methylene (B1212753) protons at C2/C6 and C3/C5 would show distinct signals, with those at C3/C5 appearing further downfield than those at C2/C6 because of their closer proximity to the central chiral carbon.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons | Notes |

| H4 | ~3.2 - 3.5 | Quintet (or tt) | H3, H5 | Most downfield aliphatic proton, adjacent to the -NH₃⁺ group. |

| H3, H5 | ~2.0 - 2.3 | Multiplet | H2, H4, H6 | Diastereotopic protons would likely result in a complex multiplet. |

| H2, H6 | ~1.8 - 2.1 | Multiplet | H3, H5 | Expected to be upfield relative to H3/H5. |

| -COOH | ~11.0 - 13.0 | Broad Singlet | N/A | Signal for carboxylic acid protons; often broad and may exchange with solvent protons. Not observed in D₂O. |

| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | N/A | Signal for ammonium protons; often broad due to quadrupolar relaxation and exchange. Not observed in D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the symmetric this compound, four distinct carbon signals are expected in the aliphatic region, plus one for the two equivalent carboxylic acid carbons. The carbon atom attached to the ammonium group (C4) would be the most deshielded of the aliphatic carbons. The carbonyl carbons of the carboxylic acid groups would appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1, C7 (-COOH) | ~175 - 180 | Carbonyl carbons, significantly deshielded. |

| C4 (-CH-NH₃⁺) | ~55 - 60 | Methine carbon bonded to the ammonium group. |

| C3, C5 | ~30 - 35 | Methylene carbons adjacent to C4. |

| C2, C6 | ~25 - 30 | Methylene carbons beta to C4. |

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be expected between H4 and the protons on C3/C5, between the C3/C5 protons and the C2/C6 protons, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their respective carbon atoms: H4 to C4, H3/H5 to C3/C5, and H2/H6 to C2/C6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the H2/H6 protons to the C1/C7 carbonyl carbons, and the H4 proton to the C2/C6 carbons, further solidifying the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Complementary Spectroscopic and Diffraction Methods

While NMR is powerful for analysis in solution, other techniques are needed to characterize the molecule's functional groups and solid-state structure.

Vibrational Spectroscopy (Infrared, IR; Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of solid this compound would be dominated by absorptions from the ammonium and carboxylic acid groups. A very broad absorption is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, superimposed with the N-H stretching vibrations of the ammonium (-NH₃⁺) group. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group would be expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would still be present. Raman is often particularly sensitive to the symmetric vibrations of the carbon backbone.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 (superimposed on O-H) | Moderate | Broad, Strong (IR) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | 1700 - 1730 | Strong (IR), Medium (Raman) |

| N-H Bend (-NH₃⁺, asymmetric) | ~1600 | Weak | Medium |

| N-H Bend (-NH₃⁺, symmetric) | ~1500 | Weak | Medium |

| C-O Stretch / O-H Bend | 1200 - 1440 | Weak | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown and analyzed, it would provide precise atomic coordinates.

This analysis would yield a wealth of information, including:

Unambiguous Confirmation of Connectivity: The exact bonding arrangement would be confirmed.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C-N, C=O, C-O) and angles would be obtained, allowing for comparison with theoretical models.

Molecular Conformation: The specific torsion angles defining the conformation of the carbon backbone and the orientation of the substituents would be determined.

Intermolecular Interactions: The crystal packing would reveal the network of intermolecular hydrogen bonds. Strong hydrogen bonds would be expected between the ammonium group (donor) and the carboxylate groups (acceptor) of neighboring molecules, as well as between the carboxylic acid groups themselves, creating a complex three-dimensional lattice. The chloride ion would also participate in this hydrogen-bonding network.

This data is crucial for understanding the solid-state properties of the compound and serves as a benchmark for computational and solution-state conformational studies.

Biochemical Roles and Biological Activity Research of 4 Aminoheptanedioic Acid

Metabolomic Studies and Endogenous Occurrence

Metabolomics, the large-scale study of small molecules or metabolites, provides insights into the physiological state and biochemical processes of an organism. While specific detection of 4-aminoheptanedioic acid is not widely reported, studies on its isomer and related compounds offer a contextual understanding.

The endogenous occurrence of 4-aminoheptanedioic acid has not been extensively documented. However, its structural isomer, 2-aminoheptanedioic acid, has been identified in various biological sources. It is known to be a component of the cell wall peptidoglycan in some bacteria and has been reported in plants like Indigofera hirsuta and Indigofera schimperi. nih.gov In human biofluids, 2-aminoheptanedioic acid has been detected but not quantified in feces, blood, and urine. hmdb.ca Its presence in feces has been noted in studies related to colorectal cancer. hmdb.ca General phytochemical screenings of various plant extracts confirm the presence of a wide array of amino acids, which are crucial for plant development and adaptation. nih.govresearchgate.net

| Biological Matrix | Compound Detected | Context/Organism | Reference |

|---|---|---|---|

| Bacteria | 2-Aminoheptanedioic acid | Component of cell wall peptidoglycan | nih.gov |

| Plants | 2-Aminoheptanedioic acid | Indigofera hirsuta, Indigofera schimperi | nih.gov |

| Human Feces | 2-Aminoheptanedioic acid | Detected in studies on colorectal cancer | hmdb.ca |

| Human Blood | 2-Aminoheptanedioic acid | Detected in cancer patients undergoing irradiation | hmdb.ca |

| Human Urine | 2-Aminoheptanedioic acid | Detected in cancer patients undergoing irradiation | hmdb.ca |

Note: The table above refers to the isomer 2-aminoheptanedioic acid due to the limited data on 4-aminoheptanedioic acid.

Direct associations between 4-aminoheptanedioic acid and specific metabolic pathways are not well-established. However, as an amino dicarboxylic acid, it is structurally related to key intermediates in central metabolism. For instance, α-ketoglutarate, a dicarboxylic acid, is a crucial intermediate in the Krebs (TCA) cycle and a key player in amino acid transamination reactions. researchgate.net The catabolism of amino acids like lysine (B10760008) can produce intermediates such as 2-aminoadipic acid, another amino dicarboxylic acid, which is then further metabolized. nih.gov

The gut microbiota plays a significant role in reshaping the host's amino acid landscape by metabolizing intestinal amino acids. nih.gov Microbial metabolism of amino acids can produce a variety of compounds that influence host physiology. nih.govcapes.gov.bryoutube.com For example, anaerobic metabolism of 4-hydroxyproline (B1632879) by gut microbes involves a specific enzyme, HypD, highlighting the specialized pathways bacteria use to process non-standard amino acids. nih.gov While the specific metabolism of 4-aminoheptanedioic acid by gut microbiota has not been detailed, it is plausible that it could be modified by these complex microbial communities.

Regarding specific biological conditions, there is no direct evidence in the available literature linking 4-aminoheptanedioic acid to lymphoma. Research on metabolic biomarkers in lymphoma has identified other compounds, such as hypoxanthine (B114508) and various fatty acids, as being altered, but has not specifically implicated 4-aminoheptanedioic acid. nih.gov

The potential of 4-aminoheptanedioic acid as a specific biomarker has not been established. However, its isomer, 2-aminoheptanedioic acid, has been suggested as a potential biomarker for the consumption of certain foods, as it has been detected in fruits and beverages. hmdb.ca In a clinical context, metabolomic profiling has identified 2-aminoheptanedioic acid in fecal samples, with potential associations with colorectal cancer, indicating its possible utility in biomarker panels for this disease. hmdb.ca The broader field of biomarker discovery for conditions like lymphoma focuses on panels of inflammatory markers and metabolites related to central energy pathways, such as glycolysis. nih.govnih.gov

Enzymatic Interactions and Biotransformational Studies

The interaction of 4-aminoheptanedioic acid with enzymes is a critical area for understanding its potential biological roles. This includes its ability to act as a substrate for enzymes in amino acid pathways or as an inhibitor of enzymatic activity.

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions, providing information on substrate affinity (K_m) and maximum reaction velocity (V_max). wikipedia.orgteachmephysiology.com For an enzyme to act on a substrate, the substrate must bind to the enzyme's active site. teachmephysiology.com The specific potential of 4-aminoheptanedioic acid as a substrate for enzymes involved in amino acid metabolism has not been characterized.

Amino acid metabolic pathways, such as transamination or decarboxylation, are catalyzed by specific enzymes that recognize the structure of the amino acid. frontiersin.org For example, aspartate aminotransferase facilitates the transfer of an amino group from aspartate to α-ketoglutarate. nih.gov It is plausible that 4-aminoheptanedioic acid could serve as a substrate for enzymes that have specificity for dicarboxylic acids or amino acids with longer carbon chains, but this requires empirical validation through kinetic studies. wikipedia.orgyoutube.com

Molecules that are structurally similar to an enzyme's natural substrate can act as inhibitors. umn.edu As a dicarboxylic acid, 4-aminoheptanedioic acid belongs to a class of compounds known to inhibit certain enzymes. For instance, various dicarboxylic acids have been shown to be competitive inhibitors of aspartate aminotransferase. nih.gov Similarly, pyruvate (B1213749) carboxylase is inhibited by several dicarboxylic and tricarboxylic acids. nih.gov

Furthermore, synthetic amino acid derivatives and their analogues have been explored as inhibitors for various enzymes. Studies have shown that conformationally rigid analogues of 4-amino-5-halopentanoic acids can act as inactivators of GABA aminotransferase, an important enzyme in neurotransmitter metabolism. nih.gov Other research has demonstrated the potential of synthetic amino acid derivatives to inhibit digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase. nih.gov These findings suggest that 4-aminoheptanedioic acid or its synthetic analogues could potentially exhibit inhibitory activity against specific enzymes, although direct studies are lacking.

| Inhibitor/Analogue Class | Target Enzyme | Type of Inhibition/Interaction | Reference |

|---|---|---|---|

| Dicarboxylic Acids | Aspartate Aminotransferase | Competitive Inhibition | nih.gov |

| 2-Oxoadipate (Dicarboxylic Acid) | Pyruvate Carboxylase | Inhibition | nih.gov |

| Analogues of 4-amino-5-halopentanoic acids | GABA Aminotransferase | Inactivation | nih.gov |

| Synthetic Amino Acid Derivatives | Pancreatic Lipase, α-Amylase, α-Glucosidase | Inhibition | nih.gov |

Neurochemical Research and Analogous Compounds

The structural similarity of 4-aminoheptanedioic acid to endogenous neurotransmitters and other neuroactive molecules suggests its potential to interact with neuronal signaling pathways. Research on structurally related amino acids, particularly those with a dicarboxylic acid backbone, serves as a valuable proxy for understanding these potential interactions.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are significant targets for therapeutic drug development. nih.govyoutube.com Structural analogs of GABA are instrumental in probing the function and pharmacology of the GABAergic system. researchgate.net Compounds with a conformationally restricted "GABA backbone," such as those incorporating cyclic structures like cyclopentane, have been synthesized and studied to understand the specific structural requirements for interaction with GABA receptors and transporters. nih.gov

These analogs help to elucidate the distinct binding pockets and conformational states of GABA receptor subtypes (GABA-A, GABA-B) and GABA transporters (GATs). nih.govresearchgate.net For instance, studies on cyclopentane-based GABA analogs have shown that subtle changes in stereochemistry can dramatically alter a compound's activity, shifting it from a GABA receptor agonist to a GABA uptake inhibitor. nih.gov Specifically, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid was found to be a potent GABA-A receptor agonist, whereas its (-)-4R isomer was a selective inhibitor of GABA uptake. nih.gov This highlights the high degree of structural specificity within the GABAergic system.

The dicarboxylic acid nature of 4-aminoheptanedioic acid suggests a potential for interaction with both GABAergic and glutamatergic systems, as glutamate (B1630785) is the primary excitatory amino acid neurotransmitter and also a dicarboxylic acid. nih.gov Research on cyclic dicarboxylic acids, such as cis-2,3-piperidine dicarboxylic acid, has demonstrated their utility as selective antagonists at excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. nih.gov This dual potential for interaction underscores the complexity of predicting the neurochemical profile of amino dicarboxylic acids.

| Analogous Compound | Primary Target | Observed Effect |

| (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid | GABA-A Receptor | Agonist |

| (-)-4R-4-aminocyclopent-1-ene-1-carboxylic acid | GABA Transporter | Uptake Inhibitor |

| cis-2,3-piperidine dicarboxylic acid | NMDA Receptor | Antagonist |

Receptor binding assays are fundamental in neuropharmacology to determine the affinity and selectivity of a compound for a specific receptor. nih.gov These assays typically utilize radiolabeled ligands that are known to bind to the target receptor. The ability of a novel compound to displace the radioligand provides a measure of its binding affinity, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). nih.gov

For amino acid analogs, these studies are crucial for characterizing their interactions with neurotransmitter receptors. For example, in the study of GABA analogs derived from 4-aminocyclopent-1-enecarboxylic acid, researchers screened new thioether derivatives for their activity at recombinant human GABA-A receptors. nih.govresearchgate.net One such derivative, a benzylthioether, was identified as an antagonist with an IC50 of 42 µM, demonstrating its ability to inhibit the action of GABA at this receptor subtype. nih.govresearchgate.net

The modulation of receptor function is another key aspect of these studies. Compounds can act as full agonists, partial agonists, antagonists, or allosteric modulators. mdpi.comyoutube.com Allosteric modulators bind to a site on the receptor that is different from the primary neurotransmitter binding site and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the receptor's response to the neurotransmitter. youtube.comnih.gov Benzodiazepines, for example, are well-known positive allosteric modulators of the GABA-A receptor. youtube.comnih.gov Studies on related amino acid structures often aim to identify novel modulators with unique pharmacological profiles.

| Assay Type | Purpose | Key Parameters |

| Radioligand Binding Assay | Determine binding affinity and selectivity | IC50, Ki |

| Functional Assay (e.g., Electrophysiology) | Characterize functional activity (agonist, antagonist, etc.) | EC50, Emax |

| Allosteric Modulation Assay | Identify compounds that modulate receptor function | Potentiation or inhibition of agonist response |

In Vitro and In Vivo Non-Human Biological Studies (e.g., cellular models, animal models for mechanistic insights)

To understand the physiological effects of novel neuroactive compounds, researchers employ a range of in vitro and in vivo models. In vitro studies, using cultured cells or brain slices, allow for the detailed investigation of molecular and cellular mechanisms in a controlled environment. researchgate.net For instance, the effects of cyclic dicarboxylic acids on the electrical activity of individual neurons have been studied by applying these compounds directly to rat cortical neurons in vitro using microiontophoresis. nih.gov This technique allows for the precise delivery of a substance to the vicinity of a single neuron, enabling the measurement of its direct effects on neuronal firing rates and responses to excitatory amino acids. nih.gov

In vivo studies, conducted in living animals, are essential for understanding the systemic effects of a compound and its potential as a therapeutic agent. These studies can reveal information about a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its behavioral effects. For example, the neurochemical effects of proline, an amino acid, have been investigated in animal models of hyperprolinemia, a metabolic disorder. nih.gov These studies have shown that high levels of proline can lead to neurological symptoms and have implicated mechanisms such as oxidative stress and altered energy metabolism in these effects. nih.gov Similarly, in vivo studies on quinolinic acid, an excitotoxic metabolite, have demonstrated its ability to evoke the release of endogenous glutamate and aspartate in the rat cerebral cortex, providing insights into its neurotoxic mechanisms. nih.gov

These non-human biological studies are critical for building a comprehensive understanding of a compound's biological activity, from the molecular level to its effects on the whole organism.

Computational and Theoretical Studies of 4 Aminoheptanedioic Acid

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the interactions between a ligand, such as 4-aminoheptanedioic acid, and a biological target, typically a protein or enzyme.

Detailed molecular dynamics (MD) simulations and docking studies have been conducted on 4-aminopimelic acid (a synonym for 4-aminoheptanedioic acid) to investigate its interaction with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target of interest in therapeutic research. nih.gov These computational analyses have revealed specific features of the binding mode and the stability of the ligand-enzyme complex. nih.gov

Key findings from these simulations include:

Binding Stability: MD simulations have shown that the binding pose and stability of 4-aminoheptanedioic acid within the IDO1 active site can be significantly influenced by the presence of other molecules. For instance, the presence of CHES (N-Cyclohexyl-2-aminoethanesulfonic acid) molecules in the enzyme's binding cleft was found to stabilize the interaction, maintaining key contacts with the iron-heme group in the enzyme's core. nih.gov

Interaction Dynamics: The simulations indicated that without the stabilizing effect of adjacent molecules like CHES, 4-aminoheptanedioic acid could become unstable and lose its critical interactions with the enzyme's active site. nih.gov This highlights the importance of the entire microenvironment of the binding pocket in determining ligand affinity and orientation.

Structural Insights: By comparing different crystal structures of IDO1, computational studies have demonstrated that the enzyme's conformation plays a crucial role in how it accommodates inhibitors. These simulations help to explain the structural basis for the binding affinity and can guide the design of more potent inhibitors. nih.gov

These computational approaches are vital for structure-based drug design, allowing researchers to visualize and analyze molecular interactions that are difficult to observe experimentally. nih.govmdpi.comresearchgate.net

| Simulation Condition | Key Interaction Monitored | Average Distance (dN-Fe in Å) | Root Mean Square Deviation (RMSD in Å) | Stability Assessment |

|---|---|---|---|---|

| Docked into 2D0T (without CHES) | Ligand Amino Group to Heme Iron | 10.89 ± 1.49 | 5.97 ± 1.40 | Highly Unstable |

| Experimental Pose in 2D0T (with CHES) | Ligand Amino Group to Heme Iron | 1.83 ± 0.14 | 0.25 ± 0.07 | Very Stable |

| Docked into 2D0T (with CHES) | Ligand Amino Group to Heme Iron | 2.31 ± 0.19 | 0.19 ± 0.06 | Stable |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; ab initio) for Electronic and Vibrational Properties

Quantum chemical calculations are employed to study the electronic structure, energy, and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about the electronic and vibrational characteristics of 4-aminoheptanedioic acid. mdpi.comnih.gov

Electronic Properties: DFT calculations can elucidate a range of electronic properties that govern the reactivity and intermolecular interactions of 4-aminoheptanedioic acid. nih.gov These properties include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 4-aminoheptanedioic acid, the carboxylic acid groups would show negative potential (red/yellow), while the amino group would also be a key site for interaction. These maps are crucial for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Mulliken Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution and providing insight into local polarity.

Vibrational Properties: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of 4-aminoheptanedioic acid. mdpi.comdoi.org By calculating the frequencies and intensities of the fundamental vibrational modes, researchers can:

Assign Spectral Bands: Theoretical spectra help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching of C=O, C-N, N-H, and O-H bonds, and the bending or torsional motions of the carbon backbone. doi.orgmdpi.com

Study Intermolecular Interactions: Changes in vibrational frequencies, particularly those of the amino and carboxyl groups, can indicate the formation of intermolecular hydrogen bonds, for instance, in a dimeric state or within a crystal lattice. mdpi.com

These quantum chemical methods provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in biological and chemical systems. researchgate.net

| Property Type | Calculated Parameter | Significance |

|---|---|---|

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net | |

| Vibrational | Calculated IR/Raman Frequencies | Predicts the positions of vibrational bands in spectra. mdpi.com |

| Potential Energy Distribution (PED) | Assigns calculated frequencies to specific molecular vibrations (e.g., stretching, bending). mdpi.com |

Conformational Analysis and Prediction of Bioactive Conformations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 4-aminoheptanedioic acid, which has several rotatable single bonds in its backbone, a vast number of conformations are possible. Identifying the low-energy, stable conformations is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, that fits into the binding site of a biological target. nih.govnih.gov

Computational methods are essential for exploring the conformational landscape of 4-aminoheptanedioic acid. These methods typically involve:

Systematic or Stochastic Searches: Algorithms systematically rotate the molecule's bonds by defined increments or use random (stochastic) changes to generate a wide range of possible conformations.

Energy Minimization: Each generated conformation is subjected to energy minimization using force fields (in molecular mechanics) or quantum chemical methods to find the nearest local energy minimum. This process relaxes strained structures into more stable ones.

Population Analysis: The relative energies of the stable conformers are used to calculate their expected population at a given temperature using Boltzmann statistics. Lower energy conformations are more likely to be populated and are often the ones relevant for biological activity. nih.gov

The prediction of a bioactive conformation is a key step in drug discovery. nih.gov By comparing the low-energy conformations of 4-aminoheptanedioic acid with the shape and chemical features of a known active site, researchers can hypothesize which conformation is responsible for its biological effects. This knowledge can then be used to design new molecules with constrained conformations that "lock in" the bioactive shape, potentially leading to enhanced potency and selectivity. nih.gov

| Method/Technique | Purpose | Expected Outcome for 4-Aminoheptanedioic Acid |

|---|---|---|

| Molecular Mechanics (MM) Force Fields | Rapidly calculate the potential energy of different conformations. | Identification of a large set of low-energy conformers. |

| Systematic/Stochastic Search Algorithms | Explore the full range of possible spatial arrangements by rotating single bonds. | A comprehensive map of the conformational space. |

| Quantum Chemical Calculations (e.g., DFT) | Provide highly accurate energies for a smaller set of important conformers. | Refined energy ranking and geometric parameters of the most stable conformations. |

| Boltzmann Population Analysis | Estimate the relative abundance of each stable conformer at a given temperature. | Prediction of the most likely conformations to be present in solution or in a biological system. nih.gov |

Future Directions and Emerging Research Avenues for 4 Aminoheptanedioic Acid Research

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

The future synthesis of 4-aminoheptanedioic acid is poised to embrace methodologies that are not only stereoselective but also environmentally sustainable. Current synthetic routes often rely on traditional chemical methods that may lack precise control over stereochemistry and can generate significant chemical waste. Future research will likely focus on enzymatic and chemo-enzymatic approaches to address these limitations.

One promising avenue is the use of engineered enzymes, such as glutamate (B1630785) dehydrogenase, which has been successfully employed in the synthesis of other amino acids like (R)-4-aminopentanoic acid from biomass-derived levulinic acid. frontiersin.org This biocatalytic approach offers high enantioselectivity and operates under mild conditions, reducing the environmental impact. frontiersin.org Researchers may explore the possibility of tailoring enzymes to specifically recognize and convert precursors of 4-aminoheptanedioic acid, thereby achieving high yields of the desired stereoisomer.

Furthermore, the principles of green chemistry are expected to be integrated into the synthetic strategies for 4-aminoheptanedioic acid. This includes the use of renewable starting materials, atom-efficient reactions, and the minimization of hazardous reagents and solvents. rsc.org The development of catalytic systems that can facilitate the direct fixation of nitrogen and carbon from simple, abundant sources to construct the amino acid backbone represents a long-term goal for sustainable production. rsc.org

Key Areas for Future Synthetic Research:

| Research Focus | Potential Methodology | Desired Outcome |

| Stereoselectivity | Engineered Dehydrogenases/Transaminases | High enantiomeric excess of specific stereoisomers |

| Sustainability | Biocatalysis from renewable feedstocks | Reduced environmental footprint and waste generation |

| Efficiency | Chemo-enzymatic one-pot synthesis | Streamlined processes with fewer purification steps |

| Innovation | Synergistic photoredox and biocatalysis | Novel bond formations under mild conditions nih.gov |

Advanced Applications as Chemical Biology Probes and Molecular Tools

The unique structure of 4-aminoheptanedioic acid makes it an intriguing candidate for development into chemical biology probes and molecular tools. proteostasisconsortium.com These tools are essential for dissecting complex biological processes by allowing for the visualization, identification, and functional characterization of specific cellular components. researchgate.netnih.gov

Future research will likely focus on modifying the 4-aminoheptanedioic acid scaffold with various functional groups to create specialized probes. For instance, the incorporation of fluorophores would enable the tracking of the molecule within cells and tissues, providing insights into its uptake, distribution, and localization. Attaching photo-crosslinkers could allow for the identification of its binding partners, revealing its mechanism of action at a molecular level.

Moreover, derivatives of 4-aminoheptanedioic acid could be designed as activity-based probes to target specific enzyme families. By incorporating a reactive "warhead" that covalently binds to the active site of a target enzyme, these probes can provide a direct readout of enzymatic activity in complex biological samples. The development of such probes would be invaluable for studying enzyme function in both normal and disease states.

Deeper Elucidation of Endogenous Roles and Metabolic Fates in Diverse Organisms

While the endogenous presence of 4-aminoheptanedioic acid in organisms has not been extensively documented, future research is expected to delve into its potential biological roles and metabolic pathways. The metabolism of structurally related amino acids, such as 2-aminoheptanedioic acid, a component of bacterial cell walls, suggests that the 4-amino isomer could also participate in unique metabolic processes. nih.gov

Advanced analytical techniques, such as mass spectrometry-based metabolomics, will be instrumental in detecting and quantifying 4-aminoheptanedioic acid in various biological samples. Should its presence be confirmed, subsequent studies will aim to identify the enzymes responsible for its synthesis and degradation. Understanding the metabolic flux through these pathways could reveal its physiological significance.

The degradation of amino acids typically involves the removal of the amino group, followed by the entry of the carbon skeleton into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov Future investigations will likely explore whether 4-aminoheptanedioic acid is a substrate for known aminotransferases and dehydrogenases, and how its carbon backbone is ultimately utilized by the cell for energy production or biosynthesis. mdpi.comcaldic.com

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Systematic structure-activity relationship (SAR) studies will be crucial for optimizing the biological activity of 4-aminoheptanedioic acid and its derivatives. nih.gov By synthesizing a library of analogues with modifications at various positions of the molecule, researchers can identify the key structural features required for a desired biological effect. mdpi.comresearchgate.net

Future SAR studies will likely explore the impact of altering the length of the carbon chain, the position of the amino group, and the nature of the carboxylic acid functionalities. For example, converting the carboxylic acids to esters or amides could modulate the compound's solubility, cell permeability, and metabolic stability. The introduction of various substituents on the carbon backbone could also lead to enhanced potency and selectivity for a specific biological target. clockss.org

The insights gained from these SAR studies will be invaluable for the rational design of more potent and selective analogues of 4-aminoheptanedioic acid for potential therapeutic or biotechnological applications. nih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-aminoheptanedioic acid hydrochloride?

The synthesis of hydrochloride salts of amino acids typically involves coupling reactions, acid-mediated salt formation, and purification under controlled conditions. For example, palladium-catalyzed cross-coupling (e.g., with bases like potassium carbonate) followed by hydrochloride salt formation using HCl is a common approach for analogous compounds . Key reagents include reducing agents (e.g., sodium borohydride) and nucleophiles (e.g., amines), with reaction optimization requiring pH control and solvent selection (e.g., DMF or aqueous HCl) to maximize yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- HPLC/LC-MS : To assess purity and detect impurities.

- NMR spectroscopy : For structural confirmation (e.g., verifying amine and carboxylate groups).

- X-ray crystallography : To resolve crystal structure, especially for hydrochloride salts .

- Thermogravimetric analysis (TGA) : To evaluate thermal stability and hydration states .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Hydrochloride salts generally enhance aqueous solubility. For example, related compounds show solubility in PBS (pH 7.2) at ~5 mg/mL and stability in DMSO or DMF . Stability testing should include pH-dependent degradation studies (e.g., acidic vs. neutral conditions) and light sensitivity assessments, as seen in dopamine hydrochloride protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from assay conditions (e.g., buffer composition, salt interference) or compound degradation. Strategies include:

- Dose-response validation : Test multiple concentrations with controls for HCl-mediated pH shifts.

- Metabolite profiling : Use LC-MS to detect decomposition products during assays .

- Comparative studies : Benchmark against structurally similar compounds (e.g., 4-(aminomethyl)benzoic acid derivatives) to isolate structure-activity relationships .

Q. What methodologies are recommended for studying its pharmacokinetics and bioavailability?

- In vitro models : Caco-2 cell monolayers to assess intestinal permeability.

- Plasma protein binding assays : Use equilibrium dialysis or ultrafiltration.

- In vivo PK studies : Monitor plasma concentrations via LC-MS/MS, noting that hydrochloride salts may alter absorption rates compared to free bases . Bioavailability scores (e.g., >0.5 suggests good absorption) can be predicted using computational tools like SwissADME .

Q. How can researchers design experiments to evaluate its potential neuropharmacological effects?

- Target engagement assays : Screen against GABA receptors or glutamate transporters, leveraging structural similarities to endogenous amino acids .

- In vivo behavioral models : Use rodent assays for anxiety or seizure modulation, with dose titration to avoid off-target effects from chloride ions .

- Electrophysiology : Patch-clamp studies on neuronal cultures to assess ion channel modulation .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- PPE : Gloves, lab coats, and eye protection (GHS Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .

- Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Q. How can computational tools aid in studying its interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.